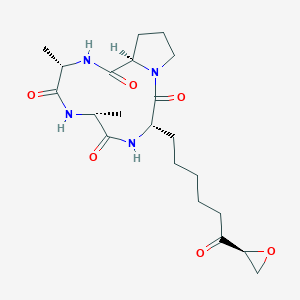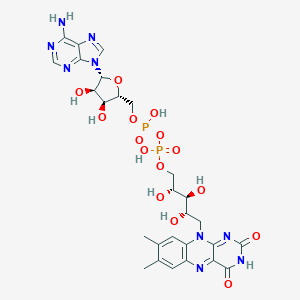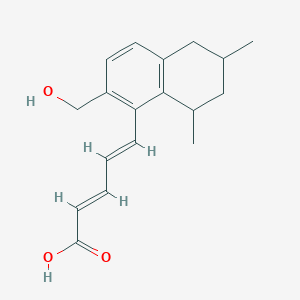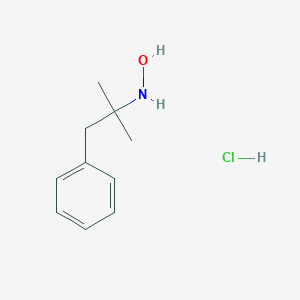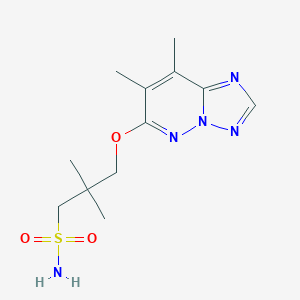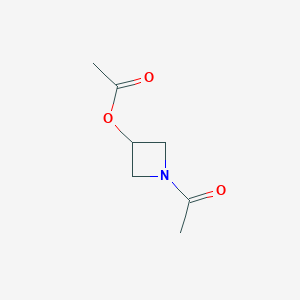
3-Acetoxy-1-acetylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Acetoxy-1-acetylazetidine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of 3-Acetoxy-1-acetylazetidine. For instance, the first paper discusses the diastereoselective synthesis of 3,3-dimethylazetidines, which are structurally related to azetidines, indicating the potential for similar synthetic strategies to be applied . The second paper focuses on a different compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, and provides comprehensive spectroscopic analysis and quantum chemical studies, which could serve as a model for the type of analyses that might be performed on 3-Acetoxy-1-acetylazetidine .
Synthesis Analysis
The synthesis of 3,3-dimethylazetidines is achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This method could potentially be adapted for the synthesis of 3-Acetoxy-1-acetylazetidine by modifying the starting materials and reaction conditions. The high diastereoselectivity observed in the synthesis of 3,3-dimethylazetidines suggests that a similar approach might be used to control the stereochemistry of 3-Acetoxy-1-acetylazetidine.
Molecular Structure Analysis
While the molecular structure of 3-Acetoxy-1-acetylazetidine is not directly analyzed in the papers, the second paper provides a detailed structural analysis of a different compound using both experimental and theoretical methods . Techniques such as X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, along with quantum chemical calculations, were used to determine structural parameters, intermolecular interactions, and electronic properties. These methods could be applied to 3-Acetoxy-1-acetylazetidine to gain insights into its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-Acetoxy-1-acetylazetidine. However, the synthesis paper implies that azetidine derivatives can participate in further chemical transformations, which could be explored for 3-Acetoxy-1-acetylazetidine. The comprehensive spectroscopic analysis in the second paper also suggests that understanding the electronic structure of a molecule can provide clues to its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-1-acetylazetidine are not discussed in the provided papers. Nonetheless, the second paper's approach to analyzing the spectroscopic data and electronic structure of a compound could be used to predict the physical and chemical properties of 3-Acetoxy-1-acetylazetidine. Techniques such as NBO, QTAIM, NLO, and MEP surface analyses could be particularly useful in this regard.
Applications De Recherche Scientifique
-
Antiviral Research
-
Antibacterial Activity
-
Hydroxy Group Protection in Nucleoside Chemistry
-
Pharmacokinetics Optimization
-
Late-Stage Modification of Nucleosides
-
Benzamide Derivatives Synthesis
Remember to refer to the cited research articles for more in-depth information and quantitative data. These applications highlight the versatility and potential of 3-Acetoxy-1-acetylazetidine in various scientific contexts . 🌟
Propriétés
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-1-acetylazetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

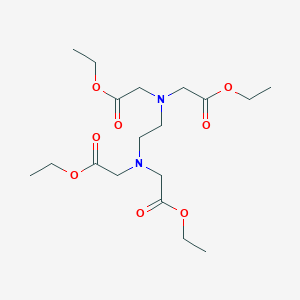

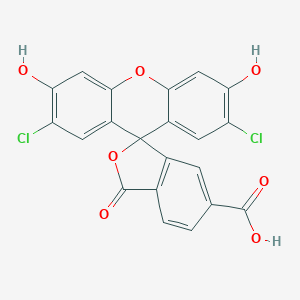
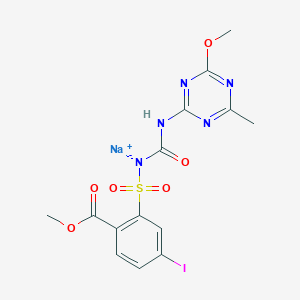

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

